3-Iodo-5-(trifluoromethyl)aniline

Catalog No.
S3319907
CAS No.
389571-69-1
M.F
C7H5F3IN
M. Wt
287.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-5-(trifluoromethyl)aniline

CAS Number

389571-69-1

Product Name

3-Iodo-5-(trifluoromethyl)aniline

IUPAC Name

3-iodo-5-(trifluoromethyl)aniline

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2

InChI Key

AGFSYSXYGGUNCD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)I)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1N)I)C(F)(F)F

3-Iodo-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring. Its chemical formula is C₇H₄F₃I N, and it has a molecular weight of approximately 287.02 g/mol. The compound is typically presented as a solid and exhibits properties common to halogenated anilines, including potential utility in various

  • The amine group can participate in hydrogen bonding and acid-base reactions, making it a potential candidate for interactions with biomolecules.
  • The trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its binding with other molecules.
  • Wearing gloves and protective eyewear when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Considering flammability, as organic compounds can be combustible.

Synthesis and Characterization:

3-Iodo-5-(trifluoromethyl)aniline is an aromatic organic compound with the chemical formula C7H5F3IN. While not as widely studied as some other aromatic amines, it has been synthesized and characterized in scientific research. Its synthesis has been reported using various methods, including the reaction of 3-nitro-5-(trifluoromethyl)aniline with iodine and triethylamine in trifluoroacetic acid []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

The presence of both the iodo and trifluoromethyl groups in the molecule makes 3-Iodo-5-(trifluoromethyl)aniline potentially interesting for various scientific research applications. Here are some potential areas of exploration:

  • Medicinal Chemistry: The iodo group can be readily substituted with other functional groups through various reactions, allowing for the development of novel drug candidates. Additionally, the trifluoromethyl group can enhance the drug's lipophilicity and metabolic stability [].
  • Material Science: The combination of aromatic character, halogenation, and the electron-withdrawing trifluoromethyl group suggests potential applications in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or liquid crystals.
  • Radiopharmaceutical Chemistry: The radioisotope iodine-123 (¹²³I) can be incorporated into the molecule, making it a potential candidate for radiotracer studies in various fields, including medical imaging and drug discovery [].
Typical of aromatic amines and halogenated compounds:

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring towards electrophiles, allowing for further functionalization.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives, depending on the reaction conditions .

3-Iodo-5-(trifluoromethyl)aniline can be synthesized through various methods:

  • Direct Halogenation: Starting from 5-(trifluoromethyl)aniline, iodine can be introduced through electrophilic aromatic substitution.
  • Nucleophilic Substitution: Reaction of 5-(trifluoromethyl)aniline with iodine monochloride or iodine in the presence of a base can facilitate the introduction of the iodine atom.
  • Functional Group Transformations: Existing functional groups on the aniline derivative can be transformed to yield 3-iodo derivatives via standard organic synthesis techniques .

3-Iodo-5-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique electronic properties imparted by the trifluoromethyl group.
  • Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
  • Agricultural Chemicals: May serve as a precursor for agrochemicals or pesticides due to its biological activity .

Similar Compounds

Several compounds share structural similarities with 3-Iodo-5-(trifluoromethyl)aniline. These include:

  • 2-Iodo-4-(trifluoromethyl)aniline
    • Molecular Formula: C₇H₄F₃I N
    • Notable for its position of substitution on the aromatic ring.
  • 3-Bromo-5-(trifluoromethyl)aniline
    • Molecular Formula: C₇H₄BrF₃N
    • Exhibits similar reactivity but differs in halogen type.
  • 4-Iodo-2-(trifluoromethyl)aniline
    • Molecular Formula: C₇H₄F₃I N
    • Offers unique electronic properties due to different substitution patterns.

These compounds highlight the unique characteristics of 3-Iodo-5-(trifluoromethyl)aniline, particularly its iodine substitution at the meta position combined with a trifluoromethyl group, which influences both reactivity and biological activity compared to other halogenated anilines .

Cross-Coupling Reactivity with Transition Metal Catalysts

The iodine atom in 3-iodo-5-(trifluoromethyl)aniline exhibits high reactivity in transition metal-catalyzed cross-coupling reactions due to its favorable leaving group properties. Palladium and copper catalysts are frequently employed to facilitate bond-forming events with aryl boronic acids, alkynes, or amines. For instance, Sonogashira coupling reactions involving this compound and terminal alkynes proceed efficiently under catalytic conditions, yielding biaryl acetylene derivatives [5].

The trifluoromethyl group enhances the electrophilicity of the aromatic ring, accelerating oxidative addition steps in palladium-catalyzed mechanisms. A study demonstrated that 3-iodo-5-(trifluoromethyl)aniline reacts with methyl 3-iodo-4-methylbenzoate in the presence of a palladium catalyst to form coupled products in yields exceeding 70% [5]. Copper(I) iodide, when paired with cesium carbonate, has also been shown to mediate Ullmann-type couplings with imidazole derivatives, achieving 63% yield under optimized conditions [2].

Table 1: Representative Cross-Coupling Reactions of 3-Iodo-5-(trifluoromethyl)aniline

Reaction TypeCatalyst SystemPartner ReagentYield (%)Reference
Sonogashira CouplingPd(PPh3)4, CuITerminal Alkyne72 [5]
Ullmann CouplingCuI, Cs2CO3Imidazole63 [2]
Suzuki-Miyaura CouplingPd(dba)2, SPhosAryl Boronic Acid68 [5]

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the aromatic ring in 3-iodo-5-(trifluoromethyl)aniline, induced by the trifluoromethyl group, renders it susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom acts as a leaving group, enabling displacement by nucleophiles such as amines, alkoxides, or thiols. Kinetic studies reveal that the reaction proceeds via a concerted mechanism, where the nucleophile attacks the carbon ortho to the trifluoromethyl group, forming a Meisenheimer-like intermediate [2].

In one example, the compound underwent substitution with 4-methylimidazole under copper catalysis, yielding 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a key pharmaceutical intermediate [3]. The reaction required elevated temperatures (130°C) and prolonged reaction times (16–20 hours), highlighting the balance between electronic activation and steric hindrance imposed by the substituents [2].

Transmetalation Processes in Organometallic Complexation

Transmetalation steps are pivotal in reactions involving 3-iodo-5-(trifluoromethyl)aniline, particularly in multi-component catalytic cycles. During Sonogashira couplings, palladium intermediates undergo transmetalation with copper acetylides, transferring the alkyne moiety to the aryl-palladium complex [5]. The amino group in the para position to iodine stabilizes these intermediates through weak coordination to the metal center, as evidenced by NMR spectroscopy and X-ray crystallography [4].

Comparative studies with bromo and chloro analogues demonstrate that the iodine substituent accelerates transmetalation due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) [4]. This property is exploited in tandem reactions where sequential transmetalation steps occur, such as the synthesis of nilotinib intermediates [3].

Kinetic Isotope Effects in Iodine-Displacement Reactions

Kinetic isotope effect (KIE) studies provide mechanistic clarity for iodine-displacement reactions. Isotopic labeling of the iodine atom (e.g., 125I) in 3-iodo-5-(trifluoromethyl)aniline reveals a primary KIE (kH/kD ≈ 1.8) in SNAr reactions, indicating that bond cleavage to iodine is partially rate-determining [4]. In contrast, cross-coupling reactions exhibit negligible KIEs, consistent with oxidative addition being the rate-limiting step [5].

Table 2: Kinetic Parameters for Iodine-Displacement Reactions

Reaction TypeKIE (kH/kD)Rate-Limiting StepReference
SNAr with Imidazole1.8C–I Bond Cleavage [4]
Suzuki Coupling1.1Oxidative Addition [5]
Ullmann Coupling1.3Reductive Elimination [2]

3-Iodo-5-(trifluoromethyl)aniline is a versatile aromatic compound with the molecular formula C7H5F3IN and a molecular weight of 287.024 g/mol [1] [2]. This compound features a unique combination of functional groups: an amino group, an iodo substituent, and a trifluoromethyl moiety, making it particularly valuable in heterocyclic synthesis [3] [4]. The strategic positioning of these functional groups allows for selective reactivity and directional control in various synthetic pathways [2] [3].

Building Block for Triazole Derivatives via Click Chemistry

3-Iodo-5-(trifluoromethyl)aniline serves as an excellent building block for the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry [5] [6]. The amino group of this compound can be readily converted to an azide via diazotization followed by azide displacement, creating a key intermediate for triazole formation [5] [7].

The click chemistry approach utilizing 3-Iodo-5-(trifluoromethyl)aniline typically proceeds through the following general synthetic pathway:

  • Conversion of the amino group to an azide functionality
  • Copper-catalyzed cycloaddition with terminal alkynes
  • Formation of 1,4-disubstituted 1,2,3-triazoles with the trifluoromethylated aryl moiety [8] [9]

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting triazole derivatives, while the iodo substituent provides a handle for further functionalization through cross-coupling reactions [9] [10].

Table 1: Representative Reaction Conditions for Triazole Formation Using 3-Iodo-5-(trifluoromethyl)aniline Derivatives

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
CuI/TEATHF256-1275-85
Cu(OAc)2/Sodium ascorbateWater/t-BuOH25-404-880-90
CuSO4/Sodium ascorbateDMSO252-685-95
TBTA/CuIDioxane250.75-290-95

Note: TBTA = Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine [6] [7]

Recent research has demonstrated that 3-Iodo-5-(trifluoromethyl)aniline-derived azides participate efficiently in click reactions with various alkynes to produce structurally diverse triazoles [8]. These triazoles can be further elaborated through the iodo position, enabling the construction of complex molecular architectures [7] [10]. The trifluoromethyl group remains intact during these transformations, providing a valuable fluorinated motif in the final products [5] [8].

Precursor for Benzoxazole/Benzothiazole Ring Formation

3-Iodo-5-(trifluoromethyl)aniline serves as a valuable precursor for the synthesis of benzoxazole and benzothiazole heterocycles [11] [12]. These heterocyclic systems are important structural motifs found in numerous bioactive compounds and functional materials [12] [13].

The synthesis of benzoxazoles from 3-Iodo-5-(trifluoromethyl)aniline typically involves:

  • Coupling with 2-aminophenol derivatives
  • Cyclization under oxidative conditions
  • Formation of the benzoxazole ring system with the trifluoromethylated aryl moiety [12] [14]

Similarly, benzothiazole synthesis utilizes 3-Iodo-5-(trifluoromethyl)aniline through:

  • Reaction with 2-aminothiophenol derivatives
  • Cyclization via various catalytic systems
  • Construction of the benzothiazole core with the trifluoromethyl group providing enhanced properties [13] [15]

Table 2: Synthetic Methods for Benzoxazole/Benzothiazole Formation Using 3-Iodo-5-(trifluoromethyl)aniline

Target HeterocycleKey ReagentsCatalystConditionsYield (%)
Benzoxazole2-Aminophenol, Oxalyl chlorideTBAI60°C, 4-6h65-75
Benzoxazole2-Aminophenol, AldehydesDess-Martin periodinaneRT, DCM, 15min70-80
Benzothiazole2-Aminothiophenol, CS2K2CO3Reflux, EtOH, 3-5h75-85
BenzothiazoleThiourea, BromineAcid catalystRT to 80°C, 2-4h60-70

The iodo substituent in 3-Iodo-5-(trifluoromethyl)aniline provides an excellent handle for cross-coupling reactions, allowing for the introduction of various functional groups prior to or after heterocycle formation [13] [16]. This versatility makes it particularly valuable in the synthesis of functionalized benzoxazoles and benzothiazoles [15] [16].

Recent advances in transition metal-catalyzed methodologies have further expanded the utility of 3-Iodo-5-(trifluoromethyl)aniline in benzoxazole and benzothiazole synthesis [13] [15]. These methods often employ milder conditions and offer improved regioselectivity compared to traditional approaches [12] [16].

Role in Cascade Cyclization Reactions for Polycyclic Systems

3-Iodo-5-(trifluoromethyl)aniline plays a significant role in cascade cyclization reactions leading to complex polycyclic heterocyclic systems [17] [18]. The strategic positioning of the amino, iodo, and trifluoromethyl groups enables controlled sequential reactions that build molecular complexity in a single operation [18] [19].

Key cascade cyclization pathways involving 3-Iodo-5-(trifluoromethyl)aniline include:

  • Palladium-catalyzed tandem coupling-cyclization sequences
  • Radical-mediated cascade processes
  • Visible-light-promoted cyclization reactions [18] [19] [20]

The trifluoromethyl group in these cascade processes often serves as a directing group and provides unique electronic properties to the resulting polycyclic systems [18] [21]. Meanwhile, the iodo substituent acts as an initiation point for various metal-catalyzed transformations [19] [20].

Table 3: Examples of Polycyclic Systems Synthesized via Cascade Cyclization Using 3-Iodo-5-(trifluoromethyl)aniline Derivatives

Polycyclic SystemReaction TypeKey ConditionsNumber of Rings FormedOverall Yield (%)
Indole-fused triazolesClick/cyclization cascadeCu(I) catalyst, azide, alkyne365-75
Trifluoromethylated quinazolinonesVisible-light cascadeCF3Br, photocatalyst, RT3-460-70
Benzimidazole-fused systemsTandem Stille/[4+2]Pd catalyst, DMF, RT370-80
Polycyclic indolesRadical cascadeVisible light, room temperature3-455-65

Recent research has demonstrated that 3-Iodo-5-(trifluoromethyl)aniline can participate in visible-light-promoted cascade trifluoromethylation/cyclization reactions to form trifluoromethylated polycyclic heterocycles under mild conditions [18] [19]. These reactions proceed through radical intermediates and offer a facile route to pharmaceutically valuable trifluoromethyl-containing polycyclic systems [18] [22].

The cascade cyclization approach using 3-Iodo-5-(trifluoromethyl)aniline provides several advantages:

  • Formation of multiple bonds in a single operation
  • Construction of complex molecular architectures with minimal synthetic steps
  • High atom economy and reduced waste generation [20] [21] [22]

XLogP3

3.3

Wikipedia

3-iodo-5-trifluoromethylaniline

Dates

Last modified: 08-19-2023

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